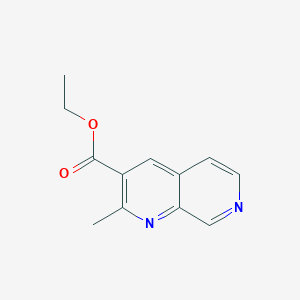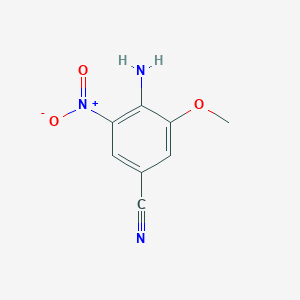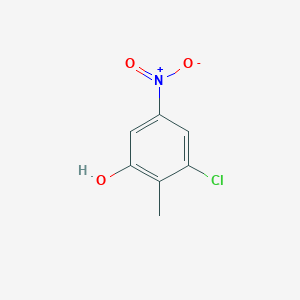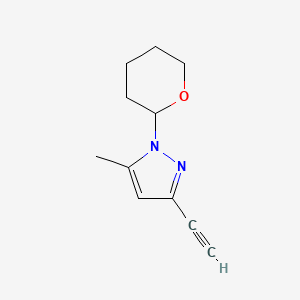
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are fused heterocyclic aromatic compounds containing nitrogen atoms in their ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the cyclization of 2-aminonicotinaldehyde with Meldrum's acid and an alcohol in the presence of anhydrous iron(III) chloride (FeCl3). This reaction typically yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates with a yield of 56-80%.
Industrial Production Methods: On an industrial scale, the synthesis may involve more optimized and scalable processes, often using continuous flow chemistry to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides and amines can be introduced using various reagents and conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and amides.
Scientific Research Applications
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.
Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
2-methyl-3-methoxy-1,5-naphthyridine
Properties
CAS No. |
55234-62-3 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 2-methyl-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-4-5-13-7-11(9)14-8(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
XROZBOXNOVYFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=NC=CC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)

![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)



